Zero Hydrogen Bond Donors Confer Predicted Superior Passive Membrane Permeability Versus 1,4-Benzoxazepinone Regioisomers
The target compound carries an N5-methyl group that fully caps the lactam nitrogen, resulting in zero hydrogen-bond donor (HBD) atoms. In contrast, the closest regioisomeric analog 7-Bromo-9-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 21228-40-0) retains a free amide NH and thus has an HBD count of 1 [1]. Each additional HBD is associated with an approximately 10-fold reduction in passive membrane permeability [2]. The zero-HBD profile of the target compound translates to a predicted higher rate of passive diffusion across biological membranes, a critical advantage in cell-based assays and CNS-targeted programs.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (PubChem CID 82232708) |
| Comparator Or Baseline | 7-Bromo-9-methyl-1,4-benzoxazepin-5-one (CAS 21228-40-0, PubChem CID 112703932): HBD = 1. Unsubstituted 1,5-benzoxazepin-4-one (CAS 704-48-3): HBD = 1. |
| Quantified Difference | Target HBD = 0 vs. comparator HBD = 1; estimated ~10-fold permeability advantage per HBD rule-of-thumb. |
| Conditions | Computed molecular property; permeability impact based on established medicinal chemistry principles (Lipinski, Veber). |
Why This Matters
For procurement decisions in CNS or intracellular target programs, the zero-HBD feature makes this compound a structurally pre-optimized building block, avoiding the need to introduce N-alkylation later in the synthetic route.
- [1] PubChem Computed Properties for CID 82232708, CID 112703932, and CID 12998422. National Center for Biotechnology Information. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
